molecular formula C13H19N5O4S B13442335 5'-S-(3-Hydroxypropyl)-5'-thio-adenosine

5'-S-(3-Hydroxypropyl)-5'-thio-adenosine

Cat. No.: B13442335
M. Wt: 341.39 g/mol
InChI Key: KOUQSQYFSVBCTL-QYVSTXNMSA-N
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Description

5’-S-(3-Hydroxypropyl)-5’-thio-adenosine is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thioether linkage and a hydroxypropyl group attached to the adenosine molecule, which may contribute to its distinct chemical behavior and biological activity.

Preparation Methods

The synthesis of 5’-S-(3-Hydroxypropyl)-5’-thio-adenosine typically involves several steps, including the protection of functional groups, formation of the thioether bond, and subsequent deprotection. Common synthetic routes may involve the use of reagents such as thiols, alkyl halides, and protecting groups like silyl ethers or acetals. Industrial production methods would focus on optimizing these steps to achieve high yields and purity, often employing techniques like chromatography for purification.

Chemical Reactions Analysis

5’-S-(3-Hydroxypropyl)-5’-thio-adenosine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the hydroxypropyl group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the thioether linkage, potentially leading to the formation of new derivatives. Common reagents and conditions for these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5’-S-(3-Hydroxypropyl)-5’-thio-adenosine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential effects on cellular processes, enzyme activity, or as a probe in biochemical assays.

    Medicine: Research may explore its potential therapeutic applications, such as antiviral or anticancer properties, due to its structural similarity to nucleosides.

    Industry: It could be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5’-S-(3-Hydroxypropyl)-5’-thio-adenosine involves its interaction with molecular targets such as enzymes or receptors. The thioether and hydroxypropyl groups may influence its binding affinity and specificity, potentially affecting pathways related to nucleoside metabolism or signal transduction. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 5’-S-(3-Hydroxypropyl)-5’-thio-adenosine include other thioether-linked nucleosides or hydroxyalkyl-substituted nucleosides These compounds may share some chemical properties but differ in their biological activity or applications

Properties

Molecular Formula

C13H19N5O4S

Molecular Weight

341.39 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-hydroxypropylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H19N5O4S/c14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(22-13)4-23-3-1-2-19/h5-7,9-10,13,19-21H,1-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI Key

KOUQSQYFSVBCTL-QYVSTXNMSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCCO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCO)O)O)N

Origin of Product

United States

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